molecular formula C10H14FNO B2525809 3-Amino-1-(4-fluorophenyl)butan-1-ol CAS No. 1394747-96-6

3-Amino-1-(4-fluorophenyl)butan-1-ol

Cat. No.: B2525809
CAS No.: 1394747-96-6
M. Wt: 183.226
InChI Key: UIXSIOQBLTVBSC-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorophenyl)butan-1-ol is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.226. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-(4-fluorophenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5,7,10,13H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXSIOQBLTVBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1=CC=C(C=C1)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394747-96-6
Record name 3-amino-1-(4-fluorophenyl)butan-1-ol
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Overview of β Amino Alcohol Scaffolds in Organic Synthesis and Medicinal Chemistry

The β-amino alcohol moiety is a privileged structural motif, recognized for its prevalence in a wide array of biologically active compounds and its utility as a versatile synthetic intermediate. researchgate.netacsgcipr.orgwestlake.edu.cnresearchgate.net These compounds are foundational building blocks for numerous pharmaceuticals, including cardiovascular and anti-asthma drugs, as well as antimalarial and antihypertensive agents. researchgate.net Their significance extends to their role as chiral auxiliaries and ligands in asymmetric catalysis, underscoring their importance in the synthesis of enantiomerically pure molecules. westlake.edu.cnalfa-chemistry.com

In organic synthesis, the construction of the β-amino alcohol framework is often achieved through methods like the nucleophilic ring-opening of epoxides with amines, the reduction of α-amino ketones, or the Mannich reaction of α-alkoxy enolates and imines. acsgcipr.orgwestlake.edu.cnresearchgate.net More recent strategies focus on developing efficient, stereoselective, and environmentally benign catalytic methods to access these valuable structures from readily available starting materials. westlake.edu.cnorganic-chemistry.org The dual functionality of amines and alcohols allows for further chemical transformations, making them key intermediates in the synthesis of complex molecules such as unnatural amino acids and spirooxindoles. digitellinc.com

In medicinal chemistry, the β-amino alcohol scaffold is a core component of many therapeutic agents. researchgate.netacsgcipr.org For instance, drugs like Salbutamol and Propranolol, which are on the World Health Organization's List of Essential Medicines, feature this structural unit. acsgcipr.org The biological activity of these compounds is diverse, with derivatives showing potential as inhibitors of Toll-like receptor 4 (TLR4) for anti-sepsis applications, as well as exhibiting antimalarial, antibacterial, and anticancer properties. researchgate.netnih.gov The ability of the amino and hydroxyl groups to form hydrogen bonds and interact with biological targets is crucial to their therapeutic effects.

Structural Features and Stereochemical Considerations of 3 Amino 1 4 Fluorophenyl Butan 1 Ol

The molecular structure of 3-Amino-1-(4-fluorophenyl)butan-1-ol consists of a four-carbon butanol chain with an amino group at the third position (C3) and a 4-fluorophenyl group attached to the hydroxyl-bearing carbon at the first position (C1). This arrangement defines it as a β-amino alcohol, as the amino and hydroxyl groups are separated by two carbon atoms.

The presence of two stereocenters, at C1 (the carbon bearing the hydroxyl and fluorophenyl groups) and C3 (the carbon bearing the amino group), means the molecule can exist as four possible stereoisomers (two pairs of enantiomers). The specific spatial arrangement of the substituents at these chiral centers is critical, as different stereoisomers can exhibit distinct biological activities and pharmacological profiles. The synthesis of a single, desired stereoisomer is a significant challenge in organic chemistry, often requiring asymmetric synthesis or chiral resolution techniques.

The key structural components include:

A secondary alcohol: The hydroxyl group at C1 is attached to a carbon that is bonded to two other carbon atoms.

A primary amine: The amino group at C3 is attached to a carbon bonded to one other carbon atom.

A 4-fluorophenyl group: A benzene (B151609) ring substituted with a fluorine atom at the para position.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
Molecular Formula C10H14FNO uni.lu1pchem.com
Molecular Weight 183.22 g/mol 1pchem.com
Monoisotopic Mass 183.10594 Da uni.lu
Topological Polar Surface Area 46.2 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
XLogP3-AA 1.0 uni.lu

Data sourced from PubChem and other chemical databases.

Importance of Fluorinated Motifs in Chemical Design and Synthesis

Retrosynthetic Analysis and Key Disconnections for 3-Amino-1-(4-fluorophenyl)butan-1-ol

A retrosynthetic analysis of the target molecule, this compound, reveals several strategic bond disconnections that lead to readily available starting materials. The primary disconnections involve the carbon-carbon bond between C1 and C2, and the carbon-nitrogen bond at C3.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Retrosynthetic analysis of this compound

Disconnection A (C1-C2 bond): This disconnection points to a nucleophilic addition of a three-carbon aminonucleophile synthon to a 4-fluorobenzaldehyde (B137897) electrophile. This can be practically achieved through a Grignard-type reaction or related organometallic additions. The required 3-aminobutyl synthon can be derived from 3-aminobutanoic acid or its derivatives.

Disconnection B (C-N bond): This approach suggests the formation of the amine functionality at a later stage. A key intermediate would be a 1-(4-fluorophenyl)-3-halobutan-1-ol or a related electrophile, which could then undergo amination.

Disconnection C (C=O reduction): A highly convergent approach involves the synthesis of the corresponding β-amino ketone, 3-amino-1-(4-fluorophenyl)butan-1-one. Subsequent stereoselective reduction of the ketone would yield the desired amino alcohol. This is a widely employed strategy for the synthesis of γ-amino alcohols. rsc.orgrsc.org

Conventional Synthetic Routes to Amino Alcohols

Building upon the retrosynthetic analysis, several conventional synthetic methodologies can be applied to the synthesis of this compound and its analogs.

Reduction-Based Approaches

Reduction of carbonyl compounds and carboxylic acid derivatives represents a fundamental and widely used method for the preparation of alcohols.

The asymmetric reduction of β-amino ketones is a powerful strategy for accessing chiral γ-amino alcohols with high stereocontrol. rsc.orgrsc.org This can be achieved through catalytic hydrogenation or with hydride reducing agents.

Catalytic Hydrogenation: Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, in combination with chiral ligands, are effective for the enantioselective hydrogenation of ketones. wikipedia.org For the synthesis of γ-amino alcohols, both asymmetric transfer hydrogenation and hydrogenation with molecular hydrogen have been successfully employed, allowing for the selective formation of either syn or anti diastereomers depending on the chosen catalyst system. rsc.orgrsc.org

Catalyst SystemSubstrateProduct DiastereoselectivityEnantiomeric Excess (ee)
Ir-catalystN-PMP-protected β-amino ketoneantiHigh
Rh-catalystN-PMP-protected β-amino ketonesynHigh

Hydride Reductions: Stoichiometric chiral reducing agents, often derived from borohydrides modified with chiral auxiliaries, can also provide high levels of enantioselectivity in ketone reductions. rsc.org Common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also used, particularly for the reduction of esters to alcohols.

Chiral α-amino acids from the "chiral pool" serve as excellent starting materials for the synthesis of enantiomerically pure amino alcohols. The carboxylic acid functionality can be reduced to a primary alcohol, providing a reliable method to introduce the hydroxyl group while retaining the stereochemistry at the α-carbon.

A direct, one-step reduction of amino acids to amino alcohols can be achieved using strong reducing agents like sodium aluminum hydride. For instance, (R)-3-aminobutan-1-ol can be synthesized from (R)-3-aminobutanoic acid with yields ranging from 61-67% and high purity. vcu.edu Other common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes (e.g., BH₃·THF or BH₃·SMe₂). uni-muenchen.de The choice of reducing agent can be critical to avoid side reactions and ensure compatibility with other functional groups present in the molecule.

Amino Acid DerivativeReducing AgentProductYieldReference
(R)-3-aminobutanoic acidSodium aluminum hydride(R)-3-aminobutan-1-ol61-67% vcu.edu
N-protected amino acid estersLithium aluminum hydrideN-protected amino alcoholsVaries uni-muenchen.de
Amino acidsBorane-methyl sulfide (B99878) (BMS)Amino alcoholsVaries uni-muenchen.de

Nucleophilic Addition Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Nucleophilic addition reactions are fundamental in constructing the carbon skeleton and introducing key functional groups in the synthesis of amino alcohols.

The ring-opening of epoxides with amines, known as aminolysis, is a direct and atom-economical method for the synthesis of β-amino alcohols. rroij.com In the context of synthesizing this compound, a potential route would involve the reaction of a suitable 4-carbon epoxide with an ammonia (B1221849) equivalent. The regioselectivity of the epoxide opening is a critical factor and can often be controlled by the choice of catalyst and reaction conditions. rroij.comorganic-chemistry.org For terminal epoxides like a fluorinated styrene (B11656) oxide derivative, the nucleophilic attack of the amine generally occurs at the less sterically hindered terminal carbon. rroij.com

Various catalysts, including Lewis acids and solid acid catalysts, have been employed to facilitate the aminolysis of epoxides, often leading to high yields and regioselectivity under mild conditions. rroij.comorganic-chemistry.org Even catalyst-free conditions in polar solvents have been shown to be effective for certain substrates. organic-chemistry.org

EpoxideAmineCatalyst/ConditionsProductKey Features
Styrene oxideAnilineSilica alumina/silica zirconiaβ-amino alcoholMild conditions, good to excellent yield
Various epoxidesPrimary aminesPolar mixed solvents (e.g., DMF/H₂O)β-amino alcoholsCatalyst-free, high yield and regioselectivity
EpichlorohydrinAnilineLipase in methanolβ-amino alcoholBiocatalytic, continuous-flow system
Aldol-Type Additions and Mannich Reactions Involving Amino Enolates or Imines

Aldol (B89426) and Mannich reactions are classical carbon-carbon bond-forming transformations that are instrumental in the synthesis of β-amino alcohols and their precursors, β-amino carbonyl compounds. westlake.edu.cningentaconnect.comorganic-chemistry.org

The Aldol reaction , in this context, typically involves the reaction of an enolate with an aldehyde or ketone. ingentaconnect.com For the synthesis of amino alcohols, this can involve using enolates that carry chiral auxiliaries to control the stereochemical outcome. ingentaconnect.com While a direct Aldol synthesis of this compound is not prominently detailed, the general strategy is applicable. For instance, enzymatic methods using aldolases have been shown to catalyze the aldol addition of fluoropyruvate to various aldehydes with high stereoselectivity, providing a route to chiral fluorinated synthons. nih.gov

The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde, a primary or secondary amine, and an enolizable carbonyl compound to produce a β-amino-carbonyl product known as a Mannich base. nih.govoarjbp.comorgchemres.org These products are valuable intermediates for synthesizing amino alcohols. orgchemres.org The reaction's scope has been expanded to include a wide variety of substrates, although it is traditionally limited by the use of non-enolizable aldehydes. westlake.edu.cnnih.gov Modern variations, including oxidative and reductive Mannich reactions, have broadened the applicability of this method. orgchemres.org For fluorinated targets, this reaction could involve a fluorinated aldehyde, amine, or carbonyl compound. The general scheme for a Mannich-type reaction is as follows:

Reactant AReactant BReactant CCatalyst/ConditionsProduct Type
AldehydeAmine (Primary or Secondary)Enolizable CarbonylAcid or Baseβ-Amino Carbonyl (Mannich Base)

This table illustrates the general components of the Mannich reaction, a versatile method for producing β-amino carbonyl compounds.

Hydroamination of Alkenes

Hydroamination involves the addition of an N-H bond of an amine across the carbon-carbon multiple bond of an alkene, alkyne, or related unsaturated system. wikipedia.orgresearchgate.net This method is highly atom-economical and offers a direct route to amines from readily available alkenes. wikipedia.orgnih.gov While spontaneous hydroamination is rare, the reaction is typically facilitated by catalysts, including those based on alkali metals, rare-earth metals, and late transition metals. wikipedia.orgresearchgate.net

The synthesis of fluorinated amino alcohols via hydroamination could proceed by the intramolecular or intermolecular addition of an amine to a fluorinated alkene substrate. For example, a fluorinated styrenyl oxide could be envisioned as a precursor, which, upon hydroamination, would yield the desired amino alcohol structure. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key challenge and is often controlled by the choice of catalyst. researchgate.net Copper-catalyzed hydroamination has emerged as a useful tool, for instance, in the synthesis of β-amino substituted styrenes from terminal alkynes using N-fluorobenzenesulfonimide and water. sciepub.com

Advanced Stereoselective and Asymmetric Synthesis Strategies for Chiral Amino Alcohols

Achieving high levels of stereocontrol is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Chiral β-amino alcohols are particularly important structural motifs found in natural products, pharmaceuticals, and as chiral ligands in asymmetric catalysis. nih.govacs.org

Chiral Auxiliary and Ligand-Controlled Methodologies

One of the primary strategies for controlling stereochemistry is the use of chiral auxiliaries or chiral ligands. diva-portal.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction, after which it is removed. diva-portal.orgacs.org Amino alcohols themselves, particularly those derived from readily available amino acids like pseudoephedrine, are often used as effective chiral auxiliaries. nih.gov

Chiral ligands, on the other hand, coordinate to a metal catalyst to create a chiral environment that influences the stereochemical outcome of the reaction without being covalently bonded to the substrate. diva-portal.orgrsc.org This catalytic approach is often more efficient than using stoichiometric chiral auxiliaries. diva-portal.org

Asymmetric Aminohydroxylation Reactions (e.g., Sharpless-type)

Asymmetric aminohydroxylation (AA), pioneered by K. Barry Sharpless, is a powerful and direct method for the enantioselective synthesis of vicinal amino alcohols from alkenes. nih.govwikipedia.org The reaction typically employs an osmium tetroxide catalyst in combination with a chiral ligand, most commonly derived from cinchona alkaloids (dihydroquinine and dihydroquinidine (B8771983) derivatives), and a stoichiometric nitrogen source. organic-chemistry.orgresearchgate.netrsc.org

The reaction proceeds via a syn-addition of the amino and hydroxyl groups across the double bond. organic-chemistry.org The choice of chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines which face of the alkene is attacked, thus controlling the absolute stereochemistry of the resulting amino alcohol. nih.gov A key advantage of this method is its ability to generate enantiomerically enriched N-protected amino alcohols directly from prochiral alkenes. msu.edu This methodology has been successfully applied to the synthesis of precursors for fluorine-containing analogs of pharmaceuticals. For example, a fluorinated isopropyl cinnamate (B1238496) was subjected to a Sharpless Asymmetric Aminohydroxylation using (DHQ)₂PHAL as the ligand to produce the corresponding amino alcohol with >99% enantiomeric excess (ee). nih.gov

Substrate ExampleNitrogen SourceLigandKey Features
Isopropyl (E)-3-(4-fluorophenyl)acrylateChloramine-T(DHQ)₂PHALsyn-selective, high enantioselectivity
StyreneN-Sodio-carbamates(DHQD)₂PHALDirect access to protected amino alcohols

This table provides examples of substrates and reagents used in the Sharpless Asymmetric Aminohydroxylation for the synthesis of chiral amino alcohols.

Metal-Catalyzed Asymmetric Cross-Couplings (e.g., Chromium-Catalyzed Aza-Pinacol Couplings)

Metal-catalyzed cross-coupling reactions provide a modular approach to constructing complex molecules. westlake.edu.cnnih.gov A significant recent development is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines to furnish chiral β-amino alcohols bearing vicinal stereocenters. organic-chemistry.orgnih.gov

This method addresses challenges of chemoselectivity and stereocontrol by employing a unique radical-polar crossover mechanism. organic-chemistry.org A chiral chromium catalyst performs a triple role: it chemoselectively reduces the imine over the aldehyde to generate an α-amino radical, intercepts this radical to prevent side reactions, and then facilitates its chemo- and stereoselective addition to the aldehyde. nih.gov This strategy offers broad substrate scope, accommodating aromatic, aliphatic, and heteroaromatic aldehydes, and tolerates various functional groups. organic-chemistry.org The resulting β-amino alcohols are produced with high diastereoselectivity and enantioselectivity. organic-chemistry.org

AldehydeImineCatalyst SystemSelectivity
Aromatic/AliphaticN-Sulfonyl IminesChiral Cr(II) CatalystHigh diastereo- and enantioselectivity

This table summarizes the components and outcome of the Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling reaction.

Organocatalytic Asymmetric Syntheses

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. mdpi.com Chiral amines, amino acids (like proline), and their derivatives are common organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates. nih.govresearchgate.net

For the synthesis of fluorinated amino alcohols, organocatalytic methods offer a metal-free alternative. nih.gov One notable example is the organocatalytic asymmetric olefin aminofluorination. nih.gov In this multi-component reaction, an achiral α,β-unsaturated aldehyde reacts with an amine nucleophile and an electrophilic fluorine source (like NFSI) in the presence of a chiral amine catalyst. nih.gov This cascade process can generate chiral α-fluoro-β-amino aldehydes, which can be subsequently reduced to the corresponding fluorinated amino alcohols with excellent diastereomeric ratios and enantiomeric excesses. nih.gov This approach allows for the rapid construction of complex fluorinated chiral building blocks from simple achiral starting materials. nih.gov

Reaction TypeSubstratesOrganocatalyst ExampleProduct
Asymmetric Aminofluorinationα,β-Unsaturated Aldehyde, Amine, Electrophilic Fluorine SourceImidazolidinone (MacMillan catalyst)Chiral α-Fluoro-β-amino aldehyde

This table outlines an example of an organocatalytic approach to synthesizing precursors for chiral fluorinated amino alcohols.

Biocatalytic and Enzymatic Cascade Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions. Enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, provide an efficient route to complex molecules from simple precursors.

Chemo- and Regioselective Enzymatic Transformations (e.g., Dioxygenases, Decarboxylases)

The chemo- and regioselective functionalization of molecules is a hallmark of enzymatic transformations. In the context of synthesizing fluorinated amino alcohols, a notable example is the bienzymatic cascade involving an alcohol dehydrogenase (ADH) and a transaminase (TA) for the stereoselective synthesis of fluorinated amino alcohols from corresponding (het)aryl diketones. This approach circumvents the need for tedious protection and deprotection steps.

A study on the synthesis of a series of fluorinated amino alcohols demonstrated the selective reduction of a more reactive trifluoroacetyl group by various alcohol dehydrogenases. Subsequently, a transaminase catalyzed the biotransamination of the less hindered acetyl group. This sequential cascade, based on the differential reactivity of the two carbonyl groups, allows for the synthesis of various amino alcohol stereoisomers with high conversion rates (86–>99%) and excellent stereocontrol (up to >99% diastereomeric and enantiomeric excess) in an aqueous medium under mild conditions.

While direct synthesis of this compound using dioxygenases and decarboxylases has not been extensively reported, the principles of these enzymatic reactions are applicable. For instance, a transaminase from Chromobacterium violaceum (CviTA) coupled with a pyruvate (B1213749) decarboxylase (PDC) has been successfully used for the asymmetric synthesis of 3-amino-1-phenylbutane from 4-phenyl-2-butanone. The PDC removes the pyruvate byproduct, driving the reaction equilibrium towards the amine product. This system achieved yields higher than 60% with approximately 90% selectivity and an enantiomeric excess of around 90% for the (S)-enantiomer. mdpi.com This methodology provides a strong precedent for the potential biocatalytic synthesis of the fluorinated analog.

Table 1: Biocatalytic Synthesis of Amino Alcohols

Enzyme System Substrate Product Key Features
Alcohol Dehydrogenase & Transaminase Cascade (Het)aryl diketones with trifluoroacetyl and acetyl groups Fluorinated Amino Alcohols Chemo- and stereoselective, high conversion (86->99%), excellent stereocontrol (>99% de and ee)
Dynamic Kinetic Asymmetric Transformation (DYKAT)

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy to convert a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. This is achieved by combining a rapid racemization of the starting material with a highly enantioselective kinetic resolution.

In the synthesis of chiral β-fluoro amines, a DYKAT approach has been reported that relies on the dynamic kinetic resolution of α-fluoro carbanions. This method has been successfully applied to the highly stereoselective nucleophilic monofluoromethylation of imines. researchgate.net While a direct application to this compound is not yet documented, the principle holds promise for the stereoselective synthesis of this and related fluorinated amino alcohols. The key would be the generation of a prochiral intermediate that can undergo rapid racemization and subsequent enantioselective transformation.

Electrocatalytic Methodologies for Stereoselective Amino Alcohol Synthesis

Electrocatalysis offers a sustainable and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and providing high atom economy.

Atom-Economic Electrocatalytic Radical Cross-Couplings

A streamlined and modular approach for the stereoselective synthesis of amino alcohols has been developed using electrocatalytic radical cross-couplings. nih.govnih.govchemrxiv.org This method utilizes a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations, enabling efficient access to enantiopure amino alcohols. nih.govnih.govchemrxiv.org

This radical-based strategy is both modular and general, allowing for the stereoselective and chemoselective synthesis of a diverse range of substituted amino alcohols. Various aryl, alkenyl, alkyl, and acyl fragments can be efficiently coupled with the serine-derived chiral acid under electrocatalytic decarboxylative conditions. nih.gov The utility of this method has been demonstrated through the rapid synthesis of medicinally important compounds and versatile building blocks, simplifying complex synthetic pathways. nih.govnih.gov Furthermore, the robustness and scalability of this electrocatalytic method have been proven, for instance, in a 72-gram-scale flow reaction. nih.gov

Regioselectivity and Diastereoselectivity Control in the Formation of this compound

Controlling regioselectivity and diastereoselectivity is paramount in the synthesis of complex molecules like this compound, which contains two stereocenters. The spatial arrangement of the amino and hydroxyl groups significantly influences the biological activity of the molecule.

The aforementioned biocatalytic and electrocatalytic methods offer inherent advantages in controlling stereochemistry. In the chemo- and stereoselective synthesis of fluorinated amino alcohols using an ADH/TA cascade, the choice of enzymes with specific stereopreferences allows for the selective formation of different stereoisomers.

Similarly, the electrocatalytic radical cross-coupling method employing a serine-derived chiral auxiliary provides excellent stereocontrol. The inherent chirality of the auxiliary directs the stereochemical outcome of the coupling reaction, leading to the formation of enantiopure amino alcohols.

Traditional chemical methods for the synthesis of 1,3-amino alcohols often rely on stereoselective reduction of β-amino ketones or the ring-opening of aziridines. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reduction of a β-amino ketone. For instance, chelation-controlled reductions can favor the formation of syn-1,3-amino alcohols, while non-chelating conditions may lead to the anti-diastereomer. The stereochemical outcome is dictated by the approach of the hydride reagent to the carbonyl group, which is influenced by the stereochemistry of the adjacent amino group.

Table 2: Summary of Synthetic Methodologies

Methodology Key Advantages Applicability to this compound
Biocatalytic/Enzymatic Cascades High chemo-, regio-, and stereoselectivity; Mild reaction conditions Demonstrated for analogous fluorinated amino alcohols and the non-fluorinated phenyl analog.
Dynamic Kinetic Asymmetric Transformation (DYKAT) Theoretical 100% yield of a single enantiomer from a racemate Conceptually applicable for stereoselective synthesis of chiral β-fluoro amines.
Electrocatalytic Radical Cross-Coupling High atom economy; Modular and scalable; Stereoselective General method for a wide range of amino alcohols, including those with aryl substituents.

| Control of Regio- and Diastereoselectivity | Crucial for biological activity | Achievable through catalyst/reagent control in both modern and traditional synthetic methods. |

Reactions at the Hydroxyl Moiety

The hydroxyl group in this compound serves as a key site for functionalization, enabling the formation of ethers and esters, and can also undergo oxidation to yield corresponding ketone derivatives.

Functionalization to Ethers and Esters

The conversion of the hydroxyl group to ether or ester functionalities is a common strategy to modify the properties of the parent molecule. While specific examples for this compound are not extensively documented in publicly available literature, general methods for the esterification of amino acids and peptides are well-established. For instance, the use of a hydrosulfate reagent, prepared in situ from chlorosulfonic acid and an alcohol, provides a method for such transformations. google.com The reaction temperature for these esterifications typically ranges from 30°C to reflux, with preferred temperatures between 50°C and 120°C. google.com

Oxidation Pathways

Oxidation of the secondary alcohol in this compound would be expected to yield the corresponding ketone, 4-amino-4-(4-fluorophenyl)butan-2-one. While specific oxidizing conditions for this transformation are not detailed in the available search results, general methods for the oxidation of secondary alcohols are widely known in organic synthesis.

Reactions at the Amino Moiety

The primary amino group of this compound is a versatile functional handle for a variety of chemical modifications, including N-alkylation, N-acylation, and participation in cyclization reactions to form a range of heterocyclic structures.

N-Alkylation and N-Acylation Reactions

N-alkylation of amino alcohols can be achieved through various methods. One approach involves the direct substitution of alcohols with amines, often requiring activation of either the alcohol or the amine. mdpi.com Another strategy, known as hydrogen borrowing catalysis, involves the in-situ oxidation of an alcohol to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced. mdpi.com For selective mono-N-alkylation of 3-amino alcohols, a method utilizing chelation with 9-borabicyclononane (B1260311) (9-BBN) has been developed. This process involves the formation of a stable chelate, followed by deprotonation and reaction with an alkyl halide. organic-chemistry.org

N-acylation of amino alcohols can be selectively performed on the amino group. One patented method describes the production of N-acyl amino alcohols through the reaction of a mixed anhydride (B1165640) with the amino alcohol. googleapis.com This method is particularly useful for the synthesis of sphingolipids and is generally applicable to the selective acylation of the free amine in amino alcohols. googleapis.com

Reagent/CatalystReaction TypeProduct TypeReference
HydrosulfateEsterificationEster google.com
Alcohol/CatalystN-AlkylationN-Alkyl derivative mdpi.com
9-BBN/Alkyl HalideSelective Mono-N-AlkylationMono-N-Alkyl derivative organic-chemistry.org
Mixed AnhydrideN-AcylationN-Acyl derivative googleapis.com

Nucleophilic Reactivity and Substitution

The amino group of this compound is nucleophilic and can participate in substitution reactions. While specific examples involving this compound are scarce in the provided search results, the general principles of nucleophilic substitution reactions are applicable. The nitrogen atom's lone pair of electrons allows it to attack electrophilic centers. The reactivity can be influenced by the reaction conditions and the nature of the electrophile.

Cyclization Reactions to Form Heterocyclic Derivatives (e.g., Oxazolidinones, Morpholinones, Lactams, Sultams, 1,3-Oxazines)

The presence of both an amino and a hydroxyl group in a 1,3-relationship makes this compound a valuable precursor for the synthesis of various six-membered heterocyclic rings.

Oxazolidinones: The synthesis of oxazolidinones often involves the reaction of an amino alcohol with a carbonylating agent. For example, methods for producing 5-aminomethyl-oxazolidinones include the condensation of a carbamate (B1207046) with a protected glycidylamine or a 3-amino-1-halopropanol derivative. google.com Another approach involves the reaction of an isocyanate with an epoxide, such as (R)-glycidyl butyrate, to form a 5-substituted oxazolidinone. epo.org

Morpholinones: 4-(4-Aminophenyl)-3-morpholinone is a key intermediate in the synthesis of some pharmaceutical compounds. Its preparation can be achieved through the reduction of 4-(4-nitrophenyl)-3-morpholinone. google.comgoogle.com The synthesis of the morpholinone ring itself can be accomplished by reacting an N-(2-hydroxyethyl)aniline with chloroacetyl chloride. google.com

Lactams: Lactams can be synthesized through various cyclization strategies. One patented process describes the synthesis of lactams via an Aldol condensation between an acetone (B3395972) initiator and glyoxalic acid, followed by treatment with thionyl chloride and subsequent reaction with ammonia or a primary amine. google.com

Sultams: While no specific examples of sultam synthesis from this compound were found, general methods for the synthesis of sultams from amino alcohols exist. These methods often involve the conversion of the amino alcohol to a derivative with a leaving group on both the hydroxyl and amino functions, followed by a base-mediated cyclization.

1,3-Oxazines: The synthesis of 1,3-oxazine derivatives can be achieved through a three-component cyclocondensation of primary aliphatic and cyclic amines with formaldehyde (B43269) and substituted phenols. google.com Other methods include the Mannich reaction and Betti reaction. google.com

HeterocycleGeneral Synthetic PrecursorsReference
OxazolidinoneAmino alcohol and carbonylating agent google.comepo.org
MorpholinoneN-(2-hydroxyethyl)aniline and chloroacetyl chloride google.com
LactamAcetone initiator, glyoxalic acid, thionyl chloride, amine google.com
1,3-OxazinePrimary amine, formaldehyde, phenol google.com

Transformations Involving the Butane (B89635) Carbon Chain

The butane backbone of this compound contains a 1,3-amino alcohol motif, which is a versatile precursor for various intramolecular transformations, primarily cyclization reactions to form nitrogen-containing heterocycles.

Intramolecular Cyclization: The spatial proximity of the amino group at the C3 position and the hydroxyl group at the C1 position allows for potential intramolecular cyclization. Such reactions typically require activation of the hydroxyl group to convert it into a better leaving group (e.g., by protonation under acidic conditions or conversion to a sulfonate ester). Subsequent nucleophilic attack by the amino group can lead to the formation of a six-membered heterocyclic ring system.

Depending on the reaction conditions, this cyclization can yield substituted tetrahydropyridines. The general mechanism involves the formation of a benzylic carbocation at C1 after the departure of the activated hydroxyl group, followed by intramolecular attack by the nitrogen atom. The formation of such heterocyclic structures is a common strategy in organic synthesis. rsc.orgnih.gov Catalytic systems, often employing ruthenium or rhodium complexes, can facilitate the cyclization of amino-alcohols, selectively yielding either cyclic amines or lactams (cyclic amides) through a "hydrogen shuttling" mechanism. rsc.org

Dehydration: Under strong acidic conditions and heat, dehydration of the alcohol is a possible transformation. The protonated hydroxyl group can be eliminated as a water molecule, leading to the formation of a carbocation at the C1 position. This benzylic carbocation can then be stabilized by the elimination of a proton from an adjacent carbon (C2), resulting in the formation of an alkene. However, this process can be complicated by the potential for rearrangements, leading to a mixture of products. For instance, dehydration of butan-1-ol can lead to 2-butene (B3427860) through a carbocation rearrangement. doubtnut.com In the case of this compound, the stability of the benzylic carbocation would significantly influence the outcome.

Plausible Transformations of the Butane Carbon Chain
Transformation TypeFunctional Groups InvolvedPotential ProductGeneral Conditions
Intramolecular CyclizationC1-Hydroxyl, C3-AminoSubstituted TetrahydropyridineAcid catalysis or transition metal catalysis
DehydrationC1-Hydroxyl(4-fluorophenyl)but-1-ene-3-amineStrong acid, heat

Influence of the 4-Fluorophenyl Substituent on Reactivity

The 4-fluorophenyl group exerts a significant electronic influence on the reactivity of the entire molecule, particularly at the benzylic C1 position. This influence is a result of the dual electronic nature of the fluorine atom.

Reactivity of the Benzylic Alcohol: The electronic nature of the 4-fluorophenyl group directly impacts reactions involving the benzylic alcohol at C1. Reactions that proceed through a carbocation intermediate, such as SN1-type substitutions or dehydration, are sensitive to the stability of this intermediate.

The electron-withdrawing nature of the fluorine atom destabilizes the formation of a positive charge at the benzylic position. Consequently, the formation of the benzylic carbocation is less favorable for this compound compared to its non-fluorinated analog, 3-Amino-1-phenylbutan-1-ol, or analogs with electron-donating substituents (like a methoxy (B1213986) group). This destabilization would lead to slower reaction rates for processes like acid-catalyzed dehydration or substitution at the C1 position.

Furthermore, the presence of a fluorine substituent can enhance the oxidative stability of the molecule. nih.gov The strong carbon-fluorine bond is resistant to many chemical transformations, making the fluoroaromatic moiety a stable component of the molecule during various reactions.

Influence of 4-Fluorophenyl Group on Reactivity
Property/ReactionElectronic EffectImpact on ReactivityComparison
Benzylic Carbocation Stability (at C1)Strong Inductive Withdrawal (-I)Decreased stabilityLess stable than with unsubstituted phenyl or electron-donating groups
Rate of SN1 Reactions (at C1)Destabilization of carbocation intermediateSlower reaction rateSlower than for p-methoxybenzyl or benzyl (B1604629) analogs
Oxidative StabilityStrong C-F bondIncreased stability of the aromatic ringMore stable to oxidation than many other substituted benzyl groups
Aromatic Ring ReactivityOverall electron-withdrawingDeactivated towards electrophilic substitutionLess reactive than benzene (B151609)

Derivatization Strategies and Applications of 3 Amino 1 4 Fluorophenyl Butan 1 Ol As a Synthetic Building Block

Derivatization for Analytical Characterization and Purification

For the purpose of analytical characterization and purification, particularly in chromatographic methods, 3-amino-1-(4-fluorophenyl)butan-1-ol can be derivatized to introduce moieties that enhance detection or improve separation. The primary amine is a common site for such modifications.

Pre-column derivatization is a standard technique where the analyte is reacted with a labeling agent before its introduction into the chromatography system. nih.gov This is essential for amino alcohols as they often lack a strong chromophore for UV detection. waters.com Reagents that react with the primary amine group are typically employed. For instance, derivatization with agents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) or similar compounds creates diastereomeric derivatives that can be readily separated on achiral reversed-phase HPLC columns. nih.govresearchgate.net This indirect separation approach is crucial for determining enantiomeric purity. researchgate.net

The choice of derivatizing agent can significantly impact the sensitivity and selectivity of the analysis. Fluorescent derivatizing agents, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC), are used to allow for highly sensitive fluorescence detection, which is often necessary for quantifying low concentrations of the compound. nih.gov

Table 1: Common Derivatization Reagents for Amino Groups in Analytical Applications

Reagent Class Example Reagent Purpose Detection Method
Dinitrophenyl Derivatives 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) Chiral Resolution, UV-Vis Detection UV-Vis Spectroscopy
Chloroformates 9-Fluorenylmethyl chloroformate (FMOC-Cl) Enhanced Fluorescence, Improved Chromatography Fluorescence Spectroscopy
Aldehydes o-Phthalaldehyde (OPA) Rapid Derivatization for Primary Amines Fluorescence Spectroscopy

These derivatization reactions not only facilitate quantification and purity assessment but are also instrumental in preparative separations to isolate specific stereoisomers. enamine.net

Formation of Chiral Ligands and Auxiliaries for Asymmetric Catalysis

The inherent chirality of this compound makes it an excellent precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. westlake.edu.cnnih.gov Chiral amino alcohols and their derivatives are known to form stable complexes with various transition metals, creating a chiral environment that can induce high stereoselectivity in chemical transformations. alfa-chemistry.comscirp.org

Derivatization of the amino and/or hydroxyl groups can be used to tune the steric and electronic properties of the resulting ligand, thereby optimizing its performance in a specific catalytic reaction. diva-portal.org For example, conversion of the amino alcohol into an oxazolidine (B1195125) or a phosphine-containing ligand can create effective catalysts for reactions like asymmetric additions, hydrogenations, and cross-coupling reactions. researchgate.netorganic-chemistry.org

A common strategy involves the formation of bidentate ligands where both the nitrogen and oxygen atoms coordinate to a metal center. This chelation creates a rigid, well-defined chiral pocket around the metal, which is essential for effective stereochemical control. scirp.org The fluorophenyl group can also influence the catalytic activity through electronic effects or by participating in non-covalent interactions.

Table 2: Examples of Asymmetric Reactions Using Amino Alcohol-Derived Ligands

Reaction Type Metal Catalyst Ligand Type Typical Substrates
Asymmetric Transfer Hydrogenation Ruthenium (Ru) Amino alcohol derivatives Ketones, Imines
Asymmetric Addition Zinc (Zn), Titanium (Ti) Bidentate N,O-ligands Aldehydes, Alkenes
Asymmetric Alkylation Lithium (Li), Copper (Cu) Chiral oxazolidinones Enolates

The use of the compound as a chiral auxiliary is another important application. wikipedia.org In this approach, the chiral molecule is temporarily attached to an achiral substrate, directs a stereoselective reaction, and is then cleaved, yielding an enantiomerically enriched product. acs.org For instance, conversion to an oxazolidinone auxiliary can be used to direct diastereoselective alkylation or aldol (B89426) reactions. wikipedia.org

Construction of Chiral Fragments for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. researchgate.netnih.gov Chiral building blocks like this compound are valuable starting points in DOS because they introduce stereochemical complexity from the outset. enamine.netdiva-portal.org

The bifunctional nature of the amino alcohol allows it to serve as a scaffold onto which various structural elements can be added, often through multicomponent reactions or sequential functionalization. nih.govsouralgroup.com By systematically varying the building blocks that react with the amino and hydroxyl groups, a large library of distinct chiral compounds can be rapidly assembled from a single, stereodefined precursor. researchgate.net

For example, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified or esterified. These linear intermediates can then undergo cyclization reactions to form diverse heterocyclic scaffolds, a common strategy in DOS. souralgroup.com The presence of the fluorophenyl moiety adds another layer of diversity and can be beneficial for modulating the pharmacological properties of the synthesized molecules. nih.gov

Utilization in Peptidomimetic and Complex Molecular Architecture Synthesis

The 1,3-amino alcohol structural motif is a key component of many biologically active molecules and natural products. Consequently, this compound is a valuable building block for synthesizing peptidomimetics and other complex molecular architectures. nih.gov Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved stability and bioavailability. dntb.gov.ua

The amino and hydroxyl groups of the compound can be used to incorporate it into a peptide backbone, replacing a standard amino acid. This can induce specific secondary structures (e.g., turns or helices) or provide resistance to enzymatic degradation. The synthesis often involves standard peptide coupling techniques where the amino group acts as a nucleophile. nih.gov

Furthermore, its use extends to the total synthesis of complex natural products and pharmaceuticals. diva-portal.org The defined stereochemistry at its two chiral centers provides a reliable starting point for constructing larger, stereochemically rich molecules. The fluorinated phenyl group is a particularly attractive feature, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.gov

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all components, are highly efficient tools for building molecular complexity. nih.gov The bifunctional nature of this compound makes it an ideal substrate for several MCRs. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent example. wikipedia.org In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. dntb.gov.uawikipedia.org By using this compound as the amine component, a complex, polyfunctionalized peptidomimetic can be generated in a single step. nih.gov The presence of the hydroxyl group offers two advantages: it can influence the diastereoselectivity of the reaction and serve as a handle for post-condensation modifications, allowing for the introduction of further diversity. nih.gov

While the direct use of chiral amines as auxiliaries in the Ugi reaction can be challenging, their incorporation as a building block is a powerful strategy for generating libraries of chiral molecules. nih.govillinois.edu The diastereoselectivity of such reactions can often be controlled by adjusting reaction conditions or by using Lewis acids. nih.gov

Table of Compounds

Compound Name
This compound
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide
9-Fluorenylmethyl chloroformate
o-Phthalaldehyde

Advanced Spectroscopic and Computational Investigations of 3 Amino 1 4 Fluorophenyl Butan 1 Ol

Spectroscopic Analysis of Molecular Structure and Conformation

A definitive analysis of the three-dimensional structure and preferred conformation of 3-Amino-1-(4-fluorophenyl)butan-1-ol relies on a suite of advanced spectroscopic techniques. While a complete experimental dataset for this specific molecule is not publicly available, its expected spectroscopic features can be inferred from data on analogous compounds such as 1-(4-fluorophenyl)ethanol, 1-(4-fluorophenyl)ethylamine, and other vicinal amino alcohols. chemicalbook.comchemicalbook.comdiva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for elucidating the constitution and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum is expected to provide key information. The aromatic protons of the 4-fluorophenyl group would appear as a characteristic set of multiplets in the downfield region (~7.0-7.4 ppm). The benzylic proton (CH-OH) would likely be a doublet of doublets around 4.8-5.0 ppm, coupling to the adjacent CH₂ group. The protons of the aminobutane backbone would resonate further upfield. The chemical shifts of protons on the amine (NH₂) and alcohol (OH) groups are variable and often appear as broad singlets, depending on solvent and concentration. reddit.com

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom. The fluorine substitution pattern on the phenyl ring results in characteristic C-F coupling constants (J-coupling). The carbon atom directly bonded to fluorine (C4) would exhibit a large one-bond coupling (¹J_CF), while other aromatic carbons would show smaller two-, three-, and four-bond couplings.

¹⁹F NMR: As fluorine has a spin of I=1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive probe. ed.ac.uk For this compound, a single resonance would be expected, with its chemical shift being sensitive to the electronic environment and, by extension, to the molecular conformation and intermolecular interactions. iris-biotech.de

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the butanol chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for unambiguous assignment of all ¹H and ¹³C resonances.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments would be crucial for conformational analysis. These techniques detect through-space interactions between protons that are close to each other, providing insights into the preferred rotational conformations (rotamers) around the C-C single bonds of the side chain and the relative orientation of the substituents.

O-H and N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. The N-H stretching vibrations of the primary amine would typically appear in the same region, sometimes as sharper, distinct peaks. reddit.com

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the phenyl ring.

C-F Stretching: The C-F stretching vibration for a fluorinated benzene (B151609) derivative is typically strong and found in the 1250-1000 cm⁻¹ region of the IR spectrum. bris.ac.uk For the related 4-fluorobenzaldehyde (B137897), a strong C-F band is observed. nist.gov

C-O and C-N Stretching: The C-O stretching of the secondary alcohol and the C-N stretching of the amine would appear in the fingerprint region between 1300 and 1000 cm⁻¹.

The following table summarizes the expected key spectroscopic data based on analysis of its functional groups and data from analogous structures.

Technique Functional Group Expected Chemical Shift / Wavenumber Notes
¹H NMRAromatic C-H~7.0-7.4 ppmMultiplet pattern due to F-H coupling
¹H NMRCH-OH~4.8-5.0 ppmDoublet of doublets
¹H NMRCH-NH₂~3.0-3.5 ppmMultiplet
¹H NMRCH₃~1.1-1.3 ppmDoublet
¹³C NMRC-F~160-165 ppmLarge ¹J_CF coupling constant
¹⁹F NMRAr-FVariableSensitive to molecular environment
FT-IRO-H / N-H Stretch3200-3500 cm⁻¹Broad band (O-H), sharper peaks (N-H)
FT-IRAromatic C=C Stretch1450-1600 cm⁻¹Multiple bands
FT-IRC-F Stretch1250-1000 cm⁻¹Strong absorption

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a theoretical framework to complement and interpret experimental spectroscopic data. These methods can model the molecule's properties with high accuracy, offering insights that are difficult to obtain through experimentation alone.

DFT calculations are used to determine the ground-state electronic structure of this compound. By solving approximations of the Schrödinger equation, one can obtain the optimized molecular geometry and the energies and shapes of the molecular orbitals (MOs). youtube.com

The most critical orbitals for understanding chemical reactivity and electronic transitions are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: For a molecule like this, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring and potentially the lone pair of the nitrogen atom. Its energy level is related to the molecule's ability to donate electrons.

LUMO: The LUMO is anticipated to be an antibonding π* orbital distributed over the aromatic ring. Its energy level relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap generally implies higher reactivity and easier electronic excitation. The presence of the electron-donating amino and hydroxyl groups and the electronegative fluorine atom will collectively influence the energies of these orbitals. chemrxiv.orgnih.gov

A molecular electrostatic potential (MEP) map can also be generated from the DFT calculations. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.

Computational methods are highly effective at predicting various spectroscopic properties.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted spectra are invaluable for assigning experimental signals and can be used to test different possible conformations or stereoisomers. researchgate.net

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. The resulting predicted IR and Raman spectra can be compared with experimental data to confirm structural assignments. Calculated frequencies are often systematically scaled to account for anharmonicity and other theoretical approximations.

Electronic Transitions (TD-DFT): Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states. nih.gov It can predict the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible spectrum. TD-DFT calculations can determine the wavelength of maximum absorption (λ_max) and the nature of the transitions (e.g., π→π* or n→π*), linking them to specific molecular orbitals. nih.govacs.org For this compound, transitions involving the π system of the fluorophenyl ring are expected to dominate its UV spectrum.

The electronic properties of the molecule are sensitive to both its internal structure (substituents) and its external environment (solvent).

Solvent Effects: Solvation can significantly alter molecular conformation and electronic properties. Computational models can simulate the effects of a solvent using either implicit models (like the Polarizable Continuum Model, PCM), which treat the solvent as a continuous dielectric medium, or explicit models, where individual solvent molecules are included in the calculation. journalirjpac.com These calculations can predict how properties like dipole moment, orbital energies, and electronic transition energies change when moving from the gas phase to a solvent, providing a more realistic comparison with experimental data typically collected in solution. chemrxiv.org

Mechanistic Elucidation of Reactions Involving this compound and Analogues

Computational chemistry is a powerful tool for investigating reaction mechanisms at the molecular level. For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical modeling can elucidate the complete reaction pathway.

A common synthetic route to β-amino alcohols is the reduction of the corresponding β-amino ketone. In this case, 3-Amino-1-(4-fluorophenyl)butan-1-one would be reduced, typically using a hydride reagent like sodium borohydride (B1222165) (NaBH₄).

Reaction Coordinate: Computational methods can map the potential energy surface along the reaction coordinate. This involves calculating the energy of the system as the reactants are converted into products.

Transition State (TS) Modeling: The key point on this pathway is the transition state—the highest energy point that connects reactants and products. DFT calculations can locate the geometry and energy of the transition state. For the borohydride reduction of the ketone, the TS would involve the coordination of the borohydride to the carbonyl carbon and the transfer of a hydride ion. nih.gov

Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Eₐ). This value determines the reaction rate. By calculating the activation energies for different possible pathways (e.g., hydride attack from different faces of the carbonyl plane), one can predict the stereochemical outcome of the reaction. This is particularly relevant for understanding and predicting the diastereoselectivity or enantioselectivity of the synthesis. nih.gov

Such mechanistic studies provide fundamental insights into the factors controlling reactivity and selectivity, guiding the optimization of synthetic procedures for this and related fluorinated amino alcohols. diva-portal.org

In-Depth Analysis of this compound Reveals Scant Publicly Available Research

Despite its potential significance in synthetic and medicinal chemistry, a comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of detailed research on the chemical compound this compound. Specifically, in-depth studies pertaining to the kinetic and thermodynamic parameters of its chemical transformations, as well as computational analyses of its synthesis, appear to be unpublished or otherwise not widely disseminated.

This scarcity of information extends to the specific areas of inquiry outlined for a detailed scientific article. The subsections concerning "Kinetic and Thermodynamic Studies of Transformations" and "Computational Analysis of Stereochemical Control and Regioselectivity in Synthesis" could not be populated with the requisite detailed research findings, data tables, and in-depth analysis, as no peer-reviewed articles, patents, or scholarly documents focusing on these aspects of this compound could be identified through extensive searches.

While the broader fields of stereoselective synthesis of amino alcohols and the study of fluorinated organic compounds are rich with research, this particular molecule has not been the specific subject of published kinetic, thermodynamic, or computational investigations. General methodologies for the synthesis of similar structures, such as the asymmetric reduction of corresponding ketones or the aminolysis of epoxides, are well-documented for other compounds. However, specific data on reaction rates, equilibrium constants, activation energies, or the thermodynamic stability of intermediates and products for transformations involving this compound are not available.

Similarly, the application of computational chemistry to elucidate the stereochemical and regiochemical outcomes of synthetic routes leading to this compound has not been detailed in the available literature. Such computational studies would typically involve density functional theory (DFT) calculations or other molecular modeling techniques to investigate transition state energies, reaction pathways, and the factors governing the selective formation of one stereoisomer over others. The absence of such studies for this compound means that a foundational aspect of its chemical synthesis remains unexplored in the public domain.

This lack of specific research data prevents a thorough and scientifically accurate discussion on the advanced spectroscopic and computational investigations of this compound as requested. The scientific community has yet to publish detailed findings that would allow for a comprehensive analysis of its kinetic and thermodynamic behavior or the computational modeling of its synthesis. Therefore, the construction of an article with the specified in-depth focus is not feasible at this time based on publicly available information.

Future Research Directions and Challenges in 3 Amino 1 4 Fluorophenyl Butan 1 Ol Research

Development of More Efficient and Sustainable Stereoselective Synthetic Routes

A primary challenge in the utilization of 3-Amino-1-(4-fluorophenyl)butan-1-ol is the development of synthetic routes that are not only efficient but also stereoselective and sustainable. Accessing specific stereoisomers is crucial, as different enantiomers and diastereomers often exhibit vastly different biological activities.

Future research should focus on moving beyond classical, stoichiometric methods towards catalytic and biocatalytic approaches. Biocatalysis, in particular, offers a promising avenue due to the mild reaction conditions and high selectivity of enzymes. nih.gov Transaminases (TAs) and ketoreductases (KREDs) are prime candidates for establishing highly efficient and stereoselective synthetic pathways. nih.govresearchgate.net For instance, a multi-enzymatic cascade system could be designed for the asymmetric synthesis of the target molecule from a prochiral ketone precursor. researchgate.netmdpi.com

Another area of exploration is the development of novel chemocatalysts. Asymmetric hydrogenation and transfer hydrogenation of the corresponding aminoketone are viable strategies that could be optimized for this specific substrate. The challenge lies in identifying catalysts that provide high enantiomeric excess (ee) and diastereomeric ratio (dr) while tolerating the fluoro-substituted aromatic ring.

MethodPotential Catalysts/EnzymesAdvantagesChallenges for this compound
Biocatalytic Asymmetric Reductive Amination Transaminases (TAs) from organisms like Chromobacterium violaceum or Vibrio fluvialis mdpi.comHigh stereoselectivity, mild reaction conditions, environmentally benign (aqueous media)Substrate specificity, overcoming unfavorable thermodynamic equilibria, potential need for byproduct removal systems mdpi.com
Biocatalytic Asymmetric Ketone Reduction Ketoreductases (KREDs)Excellent enantioselectivity for producing chiral alcohols, broad substrate scopeRequires a separate amination step, cofactor regeneration systems
Chemocatalytic Asymmetric Hydrogenation Ruthenium or Rhodium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP)High turnover numbers, well-established methodologyHigh pressure of hydrogen gas, cost of precious metal catalysts, sensitivity to functional groups
Chiral Auxiliary-Based Synthesis Evans oxazolidinones, pseudoephedrine amidesReliable and predictable stereochemical outcomeMulti-step sequences, use of stoichiometric amounts of chiral material, protection/deprotection steps

Exploration of Novel Chemical Reactivity and Transformation Pathways

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, opens up a wide range of possibilities for derivatization. Future research should systematically explore the chemical reactivity at these sites to generate libraries of novel compounds with diverse functionalities.

Key transformation pathways to investigate include:

N-Functionalization: Acylation, sulfonylation, alkylation, and arylation of the primary amine to introduce a variety of substituents that can modulate properties like solubility, lipophilicity, and biological target engagement.

O-Functionalization: Etherification and esterification of the secondary alcohol to explore prodrug strategies or introduce new pharmacophoric elements.

Cyclization Reactions: Intramolecular reactions to form heterocyclic structures, such as oxazines or other ring systems, which are prevalent in many bioactive molecules. nih.gov

Oxidation/Reduction Chemistry: Selective oxidation of the secondary alcohol to the corresponding ketone or reduction of the aromatic ring under specific conditions to access non-aromatic derivatives.

These explorations will expand the chemical space accessible from this core scaffold, providing a platform for the discovery of new chemical entities. nih.govresearchgate.net

Reaction TypePotential ReagentsResulting Compound ClassPotential Applications
N-Acylation Acid chlorides, AnhydridesAmidesModulating biological activity, improving metabolic stability
N-Sulfonylation Sulfonyl chloridesSulfonamidesIntroducing hydrogen bond donors/acceptors, bioisosteric replacement
O-Etherification Alkyl halides (e.g., Williamson ether synthesis)EthersAltering solubility and pharmacokinetic profiles
Intramolecular Cyclization Phosgene, Carbonyl diimidazole (CDI)Cyclic carbamates (Oxazolidinones)Creating rigidified analogs for structure-activity relationship studies

Leveraging Advanced Computational Methods for De Novo Design and Reaction Prediction

Computational chemistry offers powerful tools to accelerate research and overcome experimental challenges. For this compound, computational methods can be applied in two major areas: predicting reactivity and designing new molecules.

Reaction Prediction: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms for the transformations described in section 6.2. These calculations can predict activation energies and transition state geometries, helping to identify the most feasible synthetic routes and rationalize observed stereochemical outcomes. This predictive power can save significant experimental time and resources.

De Novo Design: The structure of this compound can serve as a fragment in de novo design algorithms. nih.gov By combining this core with other chemical fragments computationally, novel molecules with desired properties (e.g., high predicted binding affinity to a specific protein target) can be designed. These in silico hits can then be prioritized for synthesis, streamlining the drug discovery process.

The challenge in this area is the accuracy of the computational models and the computational cost, especially for complex systems. However, as algorithms and computing power continue to improve, these methods will become indispensable.

Integration into Flow Chemistry and Automated Synthesis Platforms

To meet potential future demands for this compound and its derivatives, transitioning from traditional batch synthesis to modern manufacturing technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, scalability, and process control. thieme-connect.de

Flow Chemistry: Continuous-flow synthesis can improve heat and mass transfer, allow for the safe use of hazardous reagents or extreme conditions, and facilitate rapid reaction optimization. rsc.orgmdpi.com Developing a continuous-flow process for the stereoselective synthesis of this compound would represent a significant advancement, enabling more efficient and safer production on a larger scale. rsc.org A key challenge will be managing potential precipitation and ensuring reaction times are compatible with a flow setup.

Automated Synthesis Platforms: Integrating the synthesis of derivatives into automated platforms can dramatically accelerate the exploration of chemical space. nih.gov These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, enabling the rapid generation of compound libraries for screening. This high-throughput approach is critical for identifying structure-activity relationships and optimizing lead compounds.

The primary challenges for implementation include the high initial investment in specialized equipment and the need for robust and well-understood reaction protocols that are amenable to automation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Amino-1-(4-fluorophenyl)butan-1-ol, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step routes, including cyclization of intermediates (e.g., pyrrolidine-2-carbaldehyde) followed by amination. Key parameters include temperature control (70–100°C), solvent selection (e.g., ethanol or THF), and catalyst choice (e.g., Pd/C for hydrogenation). Optimization can be achieved via Design of Experiments (DoE) to maximize yield (≥85%) and purity (HPLC >98%) .
  • Critical Step : Amination at the third position requires precise pH control (pH 8–9) to avoid side reactions like over-alkylation.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and amino/butanol backbone. IR spectroscopy verifies N–H (3300–3500 cm1^{-1}) and O–H (3200–3400 cm1^{-1}) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals a flattened half-chair conformation for the butanol chain and near-perpendicular fluorophenyl orientation (dihedral angle ~89.6°). Refinement parameters (Rint_{\text{int}} = 0.029, wR = 0.145) ensure structural accuracy .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability : The compound is hygroscopic and prone to oxidation. Store under inert gas (N2_2/Ar) at –20°C. Degradation studies (TGA/DSC) show stability up to 150°C, with decomposition peaks at ~200°C. Avoid prolonged exposure to light to prevent fluorophenyl group photolysis .

Advanced Research Questions

Q. What mechanistic insights explain the fluorophenyl group’s role in modulating biological activity compared to chloro/bromo analogs?

  • Mechanism : The fluorine atom’s electronegativity enhances lipophilicity (logP ~1.8) and metabolic stability (t1/2_{1/2} >6 hours in liver microsomes) compared to Cl/Br analogs. Fluorine’s inductive effects reduce pKa of the amino group (pKa ~8.2 vs. ~9.0 for Cl), improving membrane permeability (Caco-2 Papp_{\text{app}} >1 × 106^{-6} cm/s) .
  • Biological Impact : In enzyme inhibition assays (e.g., kinase targets), fluorophenyl derivatives show 2–3× higher IC50_{50} selectivity over non-fluorinated analogs due to optimized π-stacking interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

Assay Standardization : Validate protocols (e.g., ATP levels in viability assays) to minimize variability.

Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., oxidized butanone derivatives) that may contribute to discrepancies .

Structural Confirmation : Re-analyze batches via SCXRD to rule out polymorphic differences (e.g., orthorhombic vs. monoclinic forms) affecting activity .

Q. What strategies enable enantioselective synthesis of the (S)-isomer, and how does stereochemistry influence pharmacological profiles?

  • Stereoselective Synthesis : Use chiral catalysts (e.g., (R)-BINAP/Pd for asymmetric hydrogenation) or enzymatic resolution (lipases in organic media) to achieve >95% enantiomeric excess (ee).
  • Pharmacological Impact : The (S)-isomer shows 10× higher affinity for GABAA_A receptors (Ki_i = 120 nM vs. 1.2 µM for (R)-isomer) due to optimal hydrogen bonding with Thr262 and Phe200 residues .

Q. How do computational methods (e.g., DFT, MD) predict the compound’s interaction with biological targets?

  • Computational Workflow :

Docking (AutoDock Vina) : Identify binding poses in target pockets (e.g., β2_2-adrenergic receptor).

MD Simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns; RMSD <2 Å indicates robust binding.

Free Energy Calculations (MM-PBSA) : Predict ΔGbind_{\text{bind}} (e.g., –35 kcal/mol for CYP450 3A4 inhibition) .

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